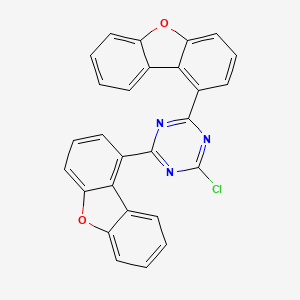
2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two dibenzofuran groups and a chlorine atom attached to the triazine ring. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with dibenzofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and waste management strategies.
化学反应分析
Types of Reactions
2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The dibenzofuran groups can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices.
作用机制
The mechanism of action of 2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine would depend on its specific interactions with molecular targets and pathways. For example, if the compound exhibits bioactivity, it may interact with specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would require detailed studies using techniques such as molecular docking, biochemical assays, and cellular studies.
相似化合物的比较
Similar Compounds
Similar compounds to 2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine include other triazine derivatives with different substituents, such as:
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
- 2,4,6-Triamino-1,3,5-triazine (melamine)
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes two dibenzofuran groups and a chlorine atom. This unique structure may confer specific properties, such as enhanced stability, reactivity, or bioactivity, compared to other triazine derivatives.
属性
分子式 |
C27H14ClN3O2 |
|---|---|
分子量 |
447.9 g/mol |
IUPAC 名称 |
2-chloro-4,6-di(dibenzofuran-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C27H14ClN3O2/c28-27-30-25(17-9-5-13-21-23(17)15-7-1-3-11-19(15)32-21)29-26(31-27)18-10-6-14-22-24(18)16-8-2-4-12-20(16)33-22/h1-14H |
InChI 键 |
SBIPKOFLAZZMFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C4=NC(=NC(=N4)Cl)C5=C6C7=CC=CC=C7OC6=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


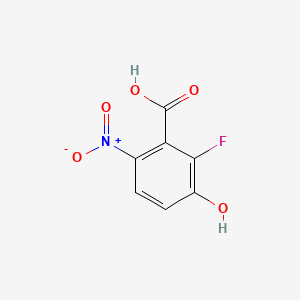
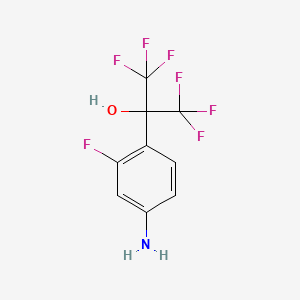
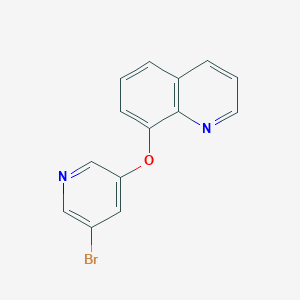
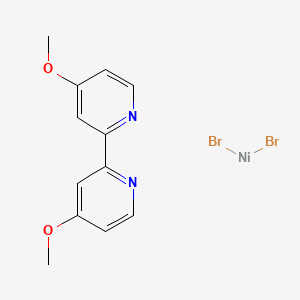


![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)

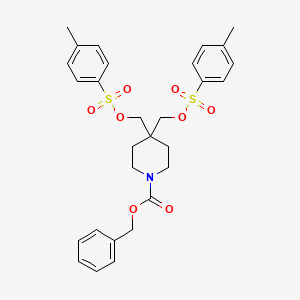
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
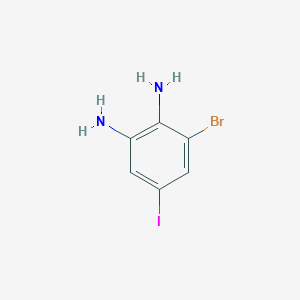
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)

